N-(4-Methylphenyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIHXKGKVSVIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206946 | |
| Record name | 4'-Methylbenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-78-5 | |
| Record name | N-(4-Methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methylbenzanilide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17586 | |
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| Record name | 4'-Methylbenzanilide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20206946 | |
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| Record name | 4'-methylbenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for N 4 Methylphenyl Benzamide and Derivatives
Conventional Synthetic Routes for Benzamide (B126) Derivatives
Conventional methods for synthesizing benzamide derivatives, including N-(4-methylphenyl)benzamide, have been well-established for decades. These routes are often characterized by their reliability and scalability, making them suitable for both laboratory and industrial applications.
Amidation Reactions
Amidation reactions represent the most direct and widely used approach for the formation of the amide bond in this compound. This typically involves the reaction of an amine with a carboxylic acid or its activated derivative.
One of the most common methods is the acylation of 4-methylaniline (p-toluidine) with benzoyl chloride. prepchem.com This reaction is often carried out in the presence of a base, such as a 10% aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct. prepchem.com The reaction proceeds readily, often with mechanical shaking, to afford this compound in high yield. prepchem.com The product can then be purified by recrystallization from a suitable solvent like ethanol. prepchem.com
Table 1: Amidation Reaction for this compound
| Reactant 1 | Reactant 2 | Reagent | Product |
|---|
Alternative approaches to amidation involve the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine directly. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for this transformation. ajchem-a.com This method avoids the need to prepare the more reactive acid chloride intermediate.
Ring-Opening Reactions with Aniline (B41778) Derivatives
Ring-opening reactions of heterocyclic compounds, particularly those containing a lactone or a similar reactive moiety, provide an alternative pathway to benzamide derivatives. This strategy is particularly useful for synthesizing more complex, substituted benzamides.
A notable example of a ring-opening reaction is the synthesis of N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methyl aniline. ajol.infoevitachem.combohrium.comresearchgate.netbohrium.comevitachem.com In this reaction, the nucleophilic 4-methyl aniline attacks the carbonyl group of the benzoxazinone (B8607429) ring, leading to its opening and the formation of a bis-amide product. ajol.info This reaction can be carried out in glacial acetic acid and is notably rapid, often completing within a minute upon heating. ajol.info
The resulting product, a bis-amide, contains the core this compound structure with an additional 3-nitrobenzamido substituent on the benzoyl ring. ajol.info This method highlights the utility of ring-opening reactions for accessing highly functionalized benzamide derivatives.
Table 2: Ring-Opening Synthesis of a Benzamide Derivative
| Heterocyclic Reactant | Aniline Derivative | Solvent | Product |
|---|
Coupling Reactions
Modern synthetic chemistry has seen the rise of various coupling reactions that offer efficient and versatile routes to amides. These methods often employ transition metal catalysts to facilitate the formation of the C-N bond.
While direct coupling reactions to form this compound itself are less commonly reported in introductory literature, the principles are well-established for benzamide synthesis in general. For instance, palladium-catalyzed C-H bond activation of arenes can be used to directly amidate benzene (B151609) derivatives with isocyanides. researchgate.net This approach avoids the pre-functionalization required in traditional cross-coupling reactions. researchgate.net
Another strategy involves the copper-catalyzed N-arylation of amides with aryl halides. lookchem.com Although this is more commonly used for N-aryl amide synthesis, the reverse reaction, the amidation of aryl halides, is also a viable pathway. lookchem.com
Synthesis from 4-Methylbenzoic Acid and 4-Methylaniline
The direct condensation of a carboxylic acid and an amine is a thermodynamically challenging process that typically requires high temperatures and results in the formation of water, which must be removed. However, with the use of coupling agents, this transformation can be achieved under milder conditions.
The synthesis of 4-methyl-N-(4-methylphenyl)benzamide, a derivative of the target compound, can be accomplished by reacting 4-methylbenzoic acid with 4-methylaniline. This reaction is facilitated by peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like N-hydroxybenzotriazole (HOBt). This method is often preferred for its mild reaction conditions and avoidance of harsh reagents like thionyl chloride.
Reaction of 4-Chlorobenzoyl Chloride with 4-Methylaniline for Halogenated Derivatives
The synthesis of halogenated derivatives of this compound can be readily achieved using the corresponding halogenated starting materials. For example, the reaction of 4-chlorobenzoyl chloride with 4-methylaniline provides a straightforward route to 4-chloro-N-(4-methylphenyl)benzamide. researchgate.net
This reaction follows the same principles as the standard Schotten-Baumann reaction, where the amine attacks the acyl chloride, leading to the formation of the amide and hydrochloric acid. A base is typically added to neutralize the acid and drive the reaction to completion. This approach is highly versatile for introducing halogen substituents onto the benzoyl ring of the N-(p-tolyl)benzamide scaffold.
In a similar vein, N-(4-chloro-3-methylphenyl)-3-amino-4-chlorobenzamide can be synthesized from 4-chloro-3-methylaniline (B14550) and 3-amino-4-chlorobenzoyl chloride, often in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). evitachem.com
Table 3: Synthesis of Halogenated Benzamide Derivatives
| Acyl Chloride | Aniline Derivative | Base | Product |
|---|---|---|---|
| 4-Chlorobenzoyl Chloride | 4-Methylaniline | Triethylamine | 4-Chloro-N-(4-methylphenyl)benzamide |
Catalytic Approaches in this compound Synthesis
Transition-metal catalysis plays a pivotal role in modern organic synthesis, providing efficient and selective pathways to complex molecules. Several metals have proven effective in catalyzing the formation of this compound and its derivatives.
Copper(I) iodide (CuI) has been utilized as a catalyst in the synthesis of N-aryl benzamides. In a typical procedure, a reaction mixture involving an appropriate aniline and benzoyl derivative is heated in the presence of a catalytic amount of CuI. For instance, the synthesis of N-(p-tolyl)benzamide, another name for this compound, has been achieved with a 72% yield using this method. rsc.org The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures. rsc.org This approach is part of a broader methodology for forming C-N bonds through the coupling of aryl halides with amides or amines, a process in which copper catalysts have a long-standing history.
| Catalyst | Substrates | Solvent | Temperature | Yield of N-(p-tolyl)benzamide |
| CuI (10 mol%) | p-toluidine, benzoyl chloride | Toluene | 100°C | 72% rsc.org |
This table summarizes the conditions for the Copper(I)-catalyzed synthesis of N-(p-tolyl)benzamide.
Palladium-catalyzed reactions represent a powerful tool for the direct arylation of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. Palladium(II) acetate (B1210297), for example, can catalyze the ortho-arylation of benzamides. thieme-connect.comresearchgate.net This method involves the use of a directing group on the amide nitrogen to guide the palladium catalyst to a specific C-H bond on the benzamide ring. scispace.com While direct arylation of this compound itself at the p-tolyl group is not the primary focus of these methods, the underlying principles are crucial for synthesizing substituted benzamide derivatives. researchgate.netscispace.com The reactions often employ an oxidant, such as silver acetate, and can be performed under solvent-free conditions. thieme-connect.com These palladium-catalyzed methods are applicable to a wide range of benzamides and aryl iodides, tolerating various functional groups. researchgate.net
| Catalyst | Directing Group | Oxidant | Key Feature |
| Pd(OAc)₂ | Amide (e.g., CONH₂) | AgOAc | Regioselective ortho-arylation of benzamides thieme-connect.comresearchgate.net |
| Pd(OAc)₂ | Auxiliary Ligand | Not always required | Arylation of unactivated sp³ C-H bonds scispace.com |
This table highlights key aspects of Palladium(II)-catalyzed C-H arylation relevant to benzamide synthesis.
Rhodium(III) catalysts have emerged as effective tools for the synthesis of complex heterocyclic structures through C-H activation and intramolecular annulation. rsc.orgnih.gov While not a direct synthesis of this compound, these methods are employed for the synthesis of its derivatives, particularly isoindolinones and other fused ring systems. thieme-connect.combeilstein-journals.org For example, rhodium(III) catalysts can facilitate the intramolecular annulation of benzamides tethered to alkynes or alkenes. rsc.orgnih.gov These reactions proceed via a C-H activation mechanism, where the rhodium catalyst coordinates to the amide and activates a nearby C-H bond for subsequent cyclization. This strategy has been successfully applied to the synthesis of various nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org
Palladium(II)-Catalyzed C-H Arylation of Benzamides
Green Chemistry Approaches in Amide Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and less hazardous solvents, are increasingly being applied to amide synthesis.
Ultrasound irradiation has been demonstrated as an effective green chemistry tool for promoting organic reactions. nih.govmandela.ac.za The synthesis of various amide derivatives has been shown to be significantly accelerated under ultrasonic conditions compared to conventional heating methods. nih.gov For instance, the synthesis of certain quinolone and isoquinolone derivatives has been successfully achieved using ultrasound promotion. jst.go.jp This technique often leads to higher yields and shorter reaction times. nih.gov While a specific ultrasound-promoted synthesis of this compound is not detailed in the provided context, the general success of this method for amide formation suggests its potential applicability. nih.govnih.gov
| Method | Reaction Time | Yield | Key Advantage |
| Conventional Heating | 24 h | Lower | - |
| Ultrasound Irradiation | 30-45 min | Higher | Faster reaction, higher efficiency nih.gov |
This table compares conventional and ultrasound-promoted synthesis for amide derivatives.
Synthesis of Novel this compound Analogues
The core structure of this compound serves as a scaffold for the synthesis of novel analogues with potentially interesting biological or material properties. lookchem.comnih.gov Researchers have designed and synthesized various derivatives by introducing different substituents on both the benzoyl and the p-tolyl rings. acs.orgjapsonline.comacs.org These synthetic efforts often aim to explore structure-activity relationships for applications in medicinal chemistry or materials science. nih.govbohrium.com For example, novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives have been synthesized and evaluated for their antitumor activity. bohrium.com Similarly, amino-substituted benzamide derivatives have been investigated as potential antioxidant agents. acs.org The synthesis of these analogues often involves multi-step reaction sequences, starting from appropriately functionalized benzoic acids and anilines. acs.orgjapsonline.com
Sulfonamide Derivatives with N-(4-Methylphenyl)sulfamoyl Moieties
The synthesis of benzamide derivatives bearing an N-(4-methylphenyl)sulfamoyl group is a key area of research, leading to complex molecules with potential applications in medicinal chemistry. One notable example is the synthesis of 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide. ekb.egresearchgate.net
The general synthetic approach for this class of compounds involves a multi-step process. A key intermediate, a benzenesulfonyl chloride derivative, is first prepared. This intermediate is then reacted with the desired amine, in this case, 4-methylaniline (p-toluidine), to form the sulfonamide bond.
A general procedure for the synthesis of related 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide derivatives starts with the reaction of 4-(5-chloro-2-methoxybenzamido-N-methylene)benzenesulfonyl chloride with an appropriate amine. ekb.eg The reaction is typically carried out in a biphasic system of dichloromethane and an aqueous solution of sodium carbonate. The amine is added portion-wise to the reaction mixture, which is then stirred at room temperature for an extended period, often 24 hours. ekb.eg Following the reaction, the organic solvent is removed under vacuum, and the aqueous residue is acidified with hydrochloric acid to precipitate the final product. ekb.eg
This methodology allows for the coupling of a benzamide core with a sulfonamide moiety, providing a versatile route to a range of derivatives. The specific synthesis of the phenethyl-linked derivative, 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide, resulted in a yield of 51.253%. ekb.egresearchgate.net
Table 1: Example of Synthesized Sulfonamide Derivative
| Compound Name | Structure | Yield (%) |
|---|
Thiazole (B1198619) Derivatives Incorporating 4-Methylphenyl Diazenyl Benzamide
Another significant class of derivatives are those where a thiazole ring is linked to the this compound structure via a diazenyl (azo) bridge. The synthesis of N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives has been reported, outlining a clear and effective synthetic pathway. scienceopen.comresearchgate.net
The synthesis proceeds in three main steps:
Diazotization of 4-methylaniline: The process begins with the diazotization of 4-methylaniline (p-toluidine). This is a standard reaction where the primary aromatic amine is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. researchgate.net
Azo Coupling: The freshly prepared diazonium salt is then coupled with 2-amino-4-phenyl-1,3-thiazole. This electrophilic aromatic substitution reaction forms the azo bridge, linking the 4-methylphenyl group to the thiazole ring at the 5-position, yielding the key intermediate: 2-amino-5-((4-methylphenyl)diazenyl)-4-phenylthiazole. This intermediate was synthesized in an 80% yield. researchgate.net
Amide Formation: In the final step, the amino group on the thiazole ring of the intermediate is acylated. This is achieved by reacting it with a substituted benzoyl chloride. The benzoyl chlorides are typically prepared by reacting the corresponding substituted benzoic acids with an excess of thionyl chloride. researchgate.net The reaction between the 2-amino-5-((4-methylphenyl)diazenyl)-4-phenylthiazole and the benzoyl chloride, usually conducted in a solvent like pyridine, yields the final N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives. scienceopen.comresearchgate.net
The structures of all synthesized compounds were confirmed using elemental analysis and standard spectroscopic methods. scienceopen.comresearchgate.net
Table 2: Research Findings for Thiazole Derivatives
| Step | Reactants | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1. Diazotization | 4-methylaniline, Sodium nitrite, HCl | 4-methylbenzenediazonium chloride | 0-5 °C | Not specified | researchgate.net |
| 2. Azo Coupling | 4-methylbenzenediazonium chloride, 2-amino-4-phenyl-1,3-thiazole | 2-amino-5-((4-methylphenyl)diazenyl)-4-phenylthiazole | Not specified | 80 | researchgate.net |
Spectroscopic Characterization and Structural Elucidation of N 4 Methylphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to characterize N-(4-Methylphenyl)benzamide.
Proton NMR (¹H NMR) Analysis
In ¹H NMR analysis of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. ias.ac.in The amide proton (N-H) typically appears as a singlet in the downfield region of the spectrum. ias.ac.inrsc.org Aromatic protons from both the benzoyl and the 4-methylphenyl rings resonate as multiplets in the aromatic region. ias.ac.in The methyl group protons on the p-tolyl moiety characteristically appear as a singlet in the upfield region. ias.ac.in
Reported ¹H NMR data in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) shows a singlet for the amide proton at approximately 10.17 ppm. rsc.org The aromatic protons of the benzoyl group appear as a doublet at around 7.96 ppm and a multiplet between 7.52-7.61 ppm. ias.ac.inrsc.org The protons on the 4-methylphenyl ring are observed as doublets at approximately 7.67 ppm and 7.15-7.21 ppm. ias.ac.inrsc.org The methyl protons give a singlet at about 2.34 ppm. ias.ac.in
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ |
| Amide (N-H) | 7.87-7.84 (m) | 10.17 (s) |
| Aromatic (Benzoyl) | 7.87-7.84 (m), 7.56-7.44 (m) | 7.96 (d), 7.52-7.61 (m) |
| Aromatic (4-Methylphenyl) | 7.56-7.44 (m), 7.17-7.15 (d) | 7.67 (d), 7.21 (d) |
| Methyl (CH₃) | 2.34 (s) | 2.40 (s) |
Data sourced from multiple studies and may show slight variations. ias.ac.inrsc.org
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed in the downfield region. The aromatic carbons show a series of signals in the aromatic region, and the methyl carbon appears in the upfield region. rsc.org
In DMSO-d6, the carbonyl carbon (C=O) resonates at approximately 165.80 ppm. rsc.org The carbons of the 4-methylphenyl ring appear at various shifts, including the carbon attached to the nitrogen, the carbon bearing the methyl group, and the other aromatic carbons. rsc.org The carbons of the benzoyl ring also show distinct signals. rsc.org The methyl carbon (CH₃) signal is found at around 21.48 ppm. rsc.org
| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ |
| Carbonyl (C=O) | 165.80 |
| Aromatic (C-N) | 137.10 |
| Aromatic (C-C=O) | 135.51 |
| Aromatic (Benzoyl) | 131.89, 128.81, 128.05 |
| Aromatic (4-Methylphenyl) | 135.51, 132.55, 129.35, 120.85 |
| Methyl (CH₃) | 20.96 |
Data compiled from various sources. rsc.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide functional group and the aromatic rings. japsonline.comajol.info Key vibrational bands include the N-H stretching, C=O stretching, and aromatic C-H and C=C stretching vibrations. japsonline.com
Analysis of Amide Vibrational Modes (N-H and C=O stretching)
The amide group in this compound gives rise to two particularly important vibrational bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. japsonline.comiucr.org The carbonyl (C=O) stretching vibration of the amide, often referred to as the Amide I band, is a strong absorption that appears in the range of 1630-1680 cm⁻¹. japsonline.comiucr.org For this compound, the amide C=O stretch is reported around 1651 cm⁻¹. iucr.org The presence of N-H···O hydrogen bonds in the solid state can influence the position of these bands. vulcanchem.com
| Vibrational Mode | Frequency (cm⁻¹) Range |
| N-H Stretch | 3210 - 3500 |
| C=O Stretch (Amide I) | 1651 - 1685 |
| N-H Bend (Amide II) | ~1600 |
| Aromatic C-H Stretch | >3000 |
Data from various spectroscopic analyses. japsonline.comajol.infoiucr.org
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₄H₁₃NO, the calculated molecular weight is approximately 211.26 g/mol . vulcanchem.com Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. nist.gov Further fragmentation would likely involve cleavage of the amide bond, leading to characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and analysis of this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a gas chromatograph before being ionized and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak. The fragmentation pattern often involves the cleavage of the amide bond, a common fragmentation pathway for benzamide (B126) derivatives. This analysis is crucial for confirming the compound's identity in various samples. synhet.comdoi.orgrsc.orgrsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated molecular weight for this compound (C₁₄H₁₃NO) is 211.0997. rsc.org Experimental HRMS data confirms this with high precision, often showing the [M+H]⁺ ion at m/z 212.1037. rsc.org This level of accuracy is essential for the unambiguous confirmation of the molecular formula and for distinguishing it from other potential isomers or compounds with similar masses. rsc.orgsemanticscholar.orgresearchgate.netsci-hub.se
X-ray Crystallography and Solid-State Analysis
Single-Crystal X-ray Diffraction (XRD)
Crystal System and Space Group Determination
Crystallographic studies have shown that this compound crystallizes in the orthorhombic system. researchgate.netresearchgate.netiucr.org The specific space group has been identified as Pbca. researchgate.netresearchgate.netiucr.org The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined with high precision.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.netresearchgate.netiucr.org |
| Space Group | Pbca | researchgate.netresearchgate.netiucr.org |
| a (Å) | 9.1117 (3) | iucr.org |
| b (Å) | 9.8336 (2) | iucr.org |
| c (Å) | 26.0616 (10) | iucr.org |
| V (ų) | 2335.14 (13) | iucr.org |
| Z | 8 | researchgate.netiucr.org |
Note: 'a', 'b', and 'c' are the lengths of the unit cell edges. 'V' is the volume of the unit cell, and 'Z' is the number of molecules per unit cell.
Intermolecular Hydrogen Bonding Analysis (N-H···O, C-H···O)
In the solid state, molecules of this compound are linked together through a network of intermolecular hydrogen bonds. researchgate.netiucr.orgajol.info The most significant of these is the classical N-H···O hydrogen bond, where the hydrogen atom of the amide group (N-H) forms a bond with the carbonyl oxygen atom (C=O) of an adjacent molecule. researchgate.netresearchgate.netiucr.org This interaction links the molecules into infinite chains that propagate along the b-axis of the crystal. iucr.orgvulcanchem.com
Dihedral Angles and Molecular Conformations
The single-crystal XRD data reveals important details about the molecular conformation of this compound. The molecule is not planar. The benzoyl and the 4-methylphenyl rings are twisted with respect to each other, with a significant dihedral angle between them. This dihedral angle has been reported as 63.41(5)°. iucr.orgvulcanchem.com
Furthermore, the central amide group is not coplanar with the benzene (B151609) ring to which it is attached. The dihedral angle between the amide group and the benzene ring is 20.5(1)°. iucr.orgvulcanchem.com This non-planar conformation is a result of minimizing steric hindrance between the two aromatic rings. vulcanchem.com
Table 2: Key Dihedral Angles in this compound
| Dihedral Angle | Value (°) | Reference |
| Benzene Ring - Methylphenyl Ring | 63.41 (5) | iucr.orgvulcanchem.com |
| Amide Group - Benzene Ring | 20.5 (1) | iucr.orgvulcanchem.com |
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is based on the concept of partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.
The dnorm surface uses a red-white-blue color scheme, where red spots indicate shorter intermolecular contacts (stronger interactions), white represents contacts around the van der Waals radii, and blue indicates longer contacts. For this compound and its derivatives, the Hirshfeld surface analysis reveals the significance of several types of intermolecular interactions in stabilizing the crystal packing. The primary interactions are typically hydrogen bonds and van der Waals forces. ajol.info
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent the frequency of each combination of de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface). Different types of interactions have characteristic appearances on the fingerprint plot, allowing for their identification and the quantification of their relative contributions to the total surface area.
For closely related benzamide structures, the most significant contributions to the crystal packing come from H···H, C···H/H···C, and O···H/H···O contacts. ajol.infoajol.info In the case of a related compound, N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide, H···H contacts account for the largest percentage of the Hirshfeld surface, highlighting the importance of van der Waals forces in the crystal packing. ajol.info The O···H/H···O interactions, which correspond to N-H···O hydrogen bonds, appear as distinct spikes in the fingerprint plot and are crucial for the formation of molecular chains and networks within the crystal. ajol.inforesearchgate.net C···H/H···C interactions are also significant, often indicative of C-H···π interactions. researchgate.net
Below is a table summarizing the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface for a representative benzamide derivative, N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide, which illustrates the types and relative importance of interactions expected for this compound. ajol.info
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 40.0 |
| O···H/H···O | 26.9 |
| C···H/H···C | 13.8 |
| C···C | 7.1 |
| C···O/O···C | 6.6 |
| N···H/H···N | 3.9 |
| O···O | 1.6 |
| C···N/N···C | 0.1 |
Disorder Analysis in Crystal Structures
In crystallography, disorder refers to a situation where a molecule or a part of a molecule occupies more than one possible position or orientation in the crystal lattice. This phenomenon can be static, where different orientations are frozen in different unit cells, or dynamic, involving movement of the atoms. Disorder is a relatively common occurrence in molecular crystals and can provide insights into the conformational flexibility of the molecule and the nature of the intermolecular interactions.
The presence of disorder is typically identified during the refinement of the crystal structure from X-ray diffraction data. It manifests as unusually large or elongated thermal ellipsoids for certain atoms, or as physically unrealistic bond lengths and angles. The disorder is then modeled by assigning multiple positions to the disordered atoms with fractional occupancies that sum to one.
For this compound, the potential for disorder could arise from the rotation of the phenyl rings around the C-N and C-C single bonds. However, the formation of strong N-H···O hydrogen bonds, which link the molecules into chains, can reduce the likelihood of rotational disorder by locking the molecules into a more defined conformation. nih.govresearchgate.net The analysis of thermal displacement parameters (anisotropic displacement parameters) from single-crystal X-ray diffraction data can provide further evidence for the presence or absence of dynamic disorder in the crystal structure of this compound.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to obtain information about the crystal structure, purity, and crystallite size of a solid material. The technique involves irradiating a powdered sample with X-rays and measuring the intensities of the diffracted beams at different angles (2θ). The resulting PXRD pattern is a unique fingerprint of the crystalline material.
The PXRD pattern of this compound can be predicted from its known single-crystal X-ray diffraction data. The compound has been reported to crystallize in the orthorhombic space group Pbca. researchgate.net The unit cell parameters from a single-crystal study are essential for indexing the peaks in a PXRD pattern.
The key crystallographic data for this compound is summarized in the table below. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C14H13NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.1082 (18) |
| b (Å) | 9.822 (2) |
| c (Å) | 26.125 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 2337.1 (8) |
| Z | 8 |
From these parameters, the positions of the diffraction peaks (2θ values) can be calculated using Bragg's law. The PXRD pattern would show a series of peaks with characteristic intensities, which can be used for phase identification and quality control of bulk samples. The experimental PXRD pattern can be compared to the one calculated from single-crystal data to confirm the phase purity of a synthesized batch of this compound. Any significant differences between the experimental and calculated patterns could indicate the presence of impurities or a different polymorphic form.
Computational Chemistry and Theoretical Studies of N 4 Methylphenyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like N-(4-Methylphenyl)benzamide. DFT calculations allow for the determination of optimized molecular geometry, the analysis of frontier molecular orbitals, and the mapping of electrostatic potential. These theoretical insights complement experimental data, providing a comprehensive understanding of the compound's behavior. Methodologies such as the B3LYP functional combined with various basis sets are commonly employed for this purpose in related benzamide (B126) structures. researchgate.netresearchgate.netmdpi.com
Geometry Optimization
The molecular structure of this compound has been determined experimentally through single-crystal X-ray diffraction. These studies provide a precise solid-state conformation that serves as a crucial benchmark for computational models. In its crystalline form, the compound's geometry is notable for the significant torsion between its aromatic rings.
DFT calculations are used to determine the molecule's lowest energy conformation (optimized geometry) in the gas phase. This theoretical structure can then be compared with the experimental X-ray data to analyze the effects of crystal packing forces. For this compound, the key geometric parameters from X-ray diffraction show that the benzene (B151609) and methylphenyl rings are not coplanar. The dihedral angle between the planes of the benzene ring and the p-tolyl ring is 63.41(5)°. Furthermore, the amide group itself is twisted relative to the benzene ring, with a dihedral angle of 20.5(1)°. This non-planar structure is a result of steric hindrance and electronic effects within the molecule.
Table 1: Selected Experimental Geometric Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Benzene Ring vs. Methylphenyl Ring) | 63.41(5)° | |
| Dihedral Angle (Amide Group vs. Benzene Ring) | 20.5(1)° |
Electronic Structure Analysis
The electronic properties of this compound are explored through various analyses under the DFT framework, providing insights into the molecule's reactivity, stability, and interaction sites.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The distribution and energy of these orbitals are key indicators of chemical reactivity and the ability to participate in charge transfer interactions.
In computational studies of related benzamide derivatives, the HOMO is often localized on the more electron-rich aromatic ring, while the LUMO is typically distributed over the benzoyl moiety and the amide linkage. This separation of frontier orbitals is crucial for the molecule's electronic transitions. While specific energy values for this compound are not detailed in the surveyed literature, the analysis of its frontier orbitals is a standard component of its computational characterization.
The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (ΔE). This value is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.
DFT calculations are a primary method for determining this band gap. For instance, a study on a related compound, 3,5-dinitro-N-p-tolylbenzamide, reported a HOMO-LUMO energy gap of 4.054 eV, indicating favorable stability. The specific band gap energy for this compound would be a direct output of its DFT analysis.
Table 2: Frontier Molecular Orbital Energy Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available in surveyed literature |
| LUMO Energy | Data not available in surveyed literature |
| Band Gap Energy (ΔE) | Data not available in surveyed literature |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites within a molecule. The MEP map illustrates the regions of positive and negative electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. In benzamides, the most negative potential is typically located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) is generally the most electropositive region.
The MEP map for this compound would provide valuable insights into its intermolecular interaction patterns, such as hydrogen bonding.
Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. This analysis provides a quantitative measure of the electron distribution across the molecule, complementing the qualitative picture offered by MEP maps.
The calculated charges indicate how electrons are shared between atoms in covalent bonds. For this compound, this analysis would reveal the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen and nitrogen atoms, which is characteristic of the amide functional group. These atomic charges are fundamental for understanding the molecule's polarity and electrostatic interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Receptor Binding Energy Estimation
Molecular docking studies on benzamide derivatives have been conducted to estimate their binding affinity with various biological targets. For instance, in the context of developing glucokinase (GK) activators, the binding free energy (ΔG) of benzamide derivatives is a key parameter. scispace.comijbpas.com Docking scores, which are related to binding energy, for various N-benzothiazol-2-yl benzamide derivatives with the allosteric site of the human glucokinase enzyme (PDB ID: 1V4S) have been reported to range from -8.4 to -9.9 kcal/mol. tandfonline.com Another study on benzamide derivatives as GK activators reported docking scores (SP) as low as -11.17 kcal/mol. nih.gov
Similarly, in the pursuit of antimalarial agents targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), benzamide derivatives have been evaluated. researchgate.net One study found a derivative with a docking energy of -4.82 Kcal/mol, indicating a stable interaction with the active site of the enzyme. researchgate.net
Interaction with Specific Biological Targets (e.g., DHPS, Glucokinase)
Dihydropteroate (B1496061) Synthase (DHPS): this compound and its analogs are predicted to interact with dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. The structural similarity of the benzamide core to p-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests a competitive binding mechanism. Computational docking studies have been employed to estimate the binding affinities of such compounds with DHPS.
Glucokinase (GK): Benzamide derivatives are actively investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. scispace.comijbpas.comtandfonline.comnih.gov Molecular docking studies have been instrumental in understanding how these compounds bind to the allosteric site of the GK protein, which is distinct from the glucose binding site. ijbpas.comtandfonline.com For example, studies have shown that the benzamide moiety can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the allosteric pocket, such as Arg63. ijbpas.comtandfonline.com These interactions are crucial for the activation of the enzyme. A study on hetero-substituted sulphonamido-benzamide hybrids also targeted the allosteric site of the 1V4S GK protein to assess binding interactions. acu.edu.in
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.
Pharmacophore Development
Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For benzamide derivatives, pharmacophore models have been developed for various targets. frontiersin.orgsphinxsai.comresearchgate.net For instance, a five-point pharmacophore (ADRRR) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings was developed for a series of imidazolyl benzimidazoles as p38α MAP kinase inhibitors. sphinxsai.com This model helps in screening large databases for new potential inhibitors. frontiersin.orgsphinxsai.com
3D-QSAR Modeling
3D-QSAR studies provide a more detailed understanding of the relationship between the three-dimensional properties of molecules and their biological activity. For benzamide derivatives, 3D-QSAR models have been developed to guide the design of more potent compounds. nih.govsphinxsai.comresearchgate.netimist.maimist.ma These models often use techniques like Comparative Molecular Field Analysis (CoMFA) to correlate the steric and electrostatic fields of the molecules with their activity. imist.maimist.ma
For example, a 3D-QSAR model for a series of imidazolyl benzimidazoles as p38α MAP kinase inhibitors yielded a statistically significant model with a good correlation coefficient (r² = 0.81) for the training set and predictive ability (Q² = 0.75) for the test set. sphinxsai.com Similarly, a CoMFA model for benzamide derivatives as Btk inhibitors showed a high conventional determination coefficient (R² = 0.92) and a good leave-one-out cross-validation coefficient (Q² = 0.61). imist.maimist.ma These models generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.govimist.ma
Conformational Analysis and Energy Landscapes
The three-dimensional conformation of this compound is a key determinant of its physical properties and biological interactions. nih.govacs.orgresearchgate.net The molecule is not planar, with the two aromatic rings adopting a twisted conformation relative to each other. nih.govresearchgate.net
The dihedral angle between the benzoyl ring and the aniline (B41778) (4-methylphenyl) ring is a critical conformational parameter. In the crystal structure of this compound, this angle has been reported to be 63.41 (5)°. researchgate.net The central amide group is also tilted with respect to the benzoyl ring, with a dihedral angle of 20.5 (1)°. researchgate.net
The conformation of the N-phenylbenzamide group is generally consistent across different crystal structures, but it can be influenced by crystal packing forces. researchgate.net The molecule can form intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net The study of the conformational energy landscape can reveal the accessible conformations and the energy barriers between them, providing insights into the molecule's flexibility and potential binding modes. acs.orgresearchgate.net
Interactive Data Table: Conformational Parameters of this compound and Related Compounds
| Compound | Dihedral Angle (Benzoyl-Amide) | Dihedral Angle (Benzoyl-Aniline) | Reference |
| This compound | 20.5 (1)° | 63.41 (5)° | researchgate.net |
| 4-Methyl-N-(4-methylphenyl)benzamide | 32.3 (5)° | 59.6 (5)° | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and stability of a compound in various environments.
While specific MD simulation studies exclusively focused on this compound are not extensively documented in the public domain, research on structurally related benzamide derivatives offers significant insights. For instance, MD simulations have been employed to understand the interactions of new imidazole-based N-phenylbenzamide derivatives with biological targets. nih.gov In one such study, simulations were run for 5 nanoseconds using the GROMACS tool with the CHARMM27 all-atom force field to analyze the stability of ligand-protein complexes. nih.gov This type of study reveals crucial binding modes and interaction patterns, which are fundamental in drug design and discovery.
Pharmacophore modeling, molecular docking, and MD simulation studies have also been performed on series of 3-substituted benzamide derivatives to understand their inhibitory mechanisms against specific biological targets like the FtsZ protein. researchgate.net A 15-nanosecond MD simulation was used to confirm the stability of the ligand-protein complex, providing insights that are critical for designing molecules with enhanced inhibitory potential. researchgate.net
Furthermore, combined MD simulations and Density Functional Theory (DFT) studies on mercapto-benzamide inhibitors have been used to elucidate their mechanism of action against viral proteins. rsc.org These simulations help in understanding the activation of such molecules and their interaction with biological targets at an atomic level. rsc.org The data from these related studies can be extrapolated to predict the behavior of this compound in similar biological contexts, guiding future experimental work.
| Parameter | Description | Typical Software/Force Field |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand complexes, indicating stability. | GROMACS, AMBER / CHARMM27, AMBER |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual residues or atoms within the simulation. | GROMACS, NAMD / CHARMM, GROMOS |
| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex over time. | GROMACS, VMD |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target. | VMD, PyMOL |
Theoretical Studies on Amide Reactivity and Mechanisms
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, these studies can predict its behavior in various chemical transformations.
Umpolung Reactions
The concept of "umpolung," or polarity inversion, is a fundamental strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. egyankosh.ac.in In the context of amides, which are generally unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group, achieving umpolung reactivity is a significant challenge and an area of active theoretical investigation. researchgate.net
Theoretical studies on the umpolung of amides often focus on the generation of a nucleophilic carbonyl carbon. researchgate.net This can be conceptually applied to this compound. DFT calculations can be used to model the energetics of processes that could lead to this polarity reversal, such as the formation of carbamoyl (B1232498) anions or related reactive intermediates. researchgate.net For instance, a theoretical study on the alkaline hydrolysis of N-(2-methoxyphenyl)benzamide using DFT investigated the reaction mechanisms and the role of the solvent in proton transfer, providing insights into the reactivity of the amide bond. researchgate.net
Recent research has explored organocatalyzed umpolung reactions of amides, avoiding the use of harsh organometallic reagents. researchgate.net DFT studies in this area help to elucidate the mechanism, revealing that the reaction proceeds through a polarity inversion of the amide. researchgate.net These computational models can predict the feasibility of such reactions for substrates like this compound and guide the design of appropriate catalysts. A general redox-neutral umpolung protocol to synthesize α-heteroatom-functionalized secondary amides from hydroxamates has also been developed, with DFT studies supporting the proposed mechanism involving a soft enolization process. acs.org
Cyanide-Catalyzed Benzoin (B196080) Condensation Mechanisms
The benzoin condensation is a classic carbon-carbon bond-forming reaction that traditionally involves the dimerization of two aldehydes, catalyzed by a nucleophile such as cyanide. organic-chemistry.org The key step in this reaction is the umpolung of one of the aldehyde carbonyl carbons. organic-chemistry.org
While this compound itself would not directly participate as a substrate in a classical benzoin condensation, theoretical studies of this reaction provide a framework for understanding nucleophilic catalysis and polarity inversion, principles that are broadly applicable in organic chemistry.
Computational studies, primarily using DFT, have been crucial in elucidating the detailed mechanism of the cyanide-catalyzed benzoin condensation. nih.govmdpi.com These studies have investigated various possible pathways and the energetics of key intermediates and transition states. nih.gov For example, a DFT study at the B3LYP/6-31+G(d,p) level of theory investigated the reaction mechanism in the absence of a protic solvent, proposing a new pathway based on the Lapworth mechanism where benzaldehyde (B42025) itself assists in the formation of the cyanohydrin intermediate. nih.gov This work identified the rate-determining step as the reaction of a cyanide/benzaldehyde complex with another benzaldehyde molecule, with an activation free energy barrier of 26.9 kcal/mol. nih.gov
A comprehensive analysis using the Electron Localization Function (ELF) and catastrophe theory has provided a deeper understanding of the bond-breaking and bond-forming events during the cyanide-mediated umpolung reaction in the benzoin condensation. mdpi.comresearchgate.net Such detailed theoretical analyses, while focused on aldehydes, provide a robust model for how nucleophilic catalysts can invert the polarity of a carbonyl group, a concept that could be theoretically explored for the amide group in this compound under specific, non-classical conditions.
| Concept/Intermediate | Description | Relevance to this compound |
|---|---|---|
| Umpolung (Polarity Inversion) | The reversal of the normal polarity of a functional group. egyankosh.ac.in | Theoretically making the electrophilic amide carbonyl carbon nucleophilic. |
| Carbamoyl Anion | A reactive intermediate where the carbon of the carbonyl group bears a negative charge. researchgate.net | A potential, albeit high-energy, intermediate in the umpolung of the amide. |
| Cyanohydrin Intermediate | Formed by the addition of cyanide to a carbonyl group, a key step in benzoin condensation. mdpi.com | Analogous intermediates could be theoretically explored for amides under specific catalytic conditions. |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate reaction energies, transition states, and electronic properties to predict reactivity. researchgate.netbohrium.com |
Advanced Research Applications of N 4 Methylphenyl Benzamide in Materials Science and Biochemistry
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The unique structural features of N-(4-Methylphenyl)benzamide make it a valuable component in the construction of complex supramolecular architectures.
Hydrogen Bonding Networks and Crystal Packing
A key feature of this compound is its capacity to form hydrogen bonds in the solid state. These interactions are fundamental to its crystal packing and the formation of ordered supramolecular structures.
N-H···O Hydrogen Bonds: In the crystalline state, molecules of this compound are linked into chains primarily through N-H···O hydrogen bonds. vulcanchem.com This type of hydrogen bonding is a critical factor in determining the physical properties and stability of the crystal. vulcanchem.com The amide group's hydrogen atom acts as a donor, while the carbonyl oxygen serves as an acceptor, leading to the formation of extended molecular chains.
Molecular Conformation: Crystallographic studies have shown that the benzene (B151609) and methylphenyl rings in this compound are not coplanar, exhibiting a significant dihedral angle between them. vulcanchem.com This twisted conformation minimizes steric hindrance. The amide group itself is also twisted relative to the benzene ring. vulcanchem.com These specific geometric parameters are crucial as they dictate how the molecules pack in a crystal lattice.
Supramolecular Chains: In some derivatives, such as 2-Hydroxy-N-(4-methylphenyl)benzamide, both intramolecular and intermolecular hydrogen bonds contribute to the formation of supramolecular chains. researchgate.net Intramolecular hydrogen bonds can influence the planarity of the molecule, while intermolecular bonds extend the structure into one-dimensional chains. researchgate.net
Below is a table summarizing key structural parameters of this compound that influence its crystal packing.
| Parameter | Value/Description | Reference |
| Molecular Formula | C14H13NO | vulcanchem.com |
| Primary Hydrogen Bonding | N-H···O | vulcanchem.com |
| Dihedral Angle (Aromatic Rings) | 63.41(5)° | vulcanchem.com |
| Dihedral Angle (Amide Group-Benzene Ring) | 20.5(1)° | vulcanchem.com |
| Crystal Packing Motif | Chains along the b-axis | vulcanchem.com |
Self-Assembly and Molecular Recognition
The principles of molecular recognition and self-assembly are central to the construction of functional supramolecular systems. This compound and its derivatives serve as building blocks in these processes.
Molecular Recognition: Molecular recognition involves the specific binding between a host and a guest molecule. The shape and electronic properties of molecules like this compound enable them to selectively interact with other molecules. theses.fr This selective binding is a prerequisite for self-assembly.
Self-Assembly: This process involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the hydrogen bonding capabilities are a primary driver for self-assembly into larger, well-defined architectures. core.ac.uk
Supramolecular Polymers: Research has demonstrated the use of molecular recognition to direct the self-assembly of supramolecular polymers. dtic.mil While not directly detailing this compound, the principles apply to how such molecules can be functionalized to create complex, polymeric structures.
Role in Enzyme Inhibition and Modulation
This compound and its structural analogs have shown potential in modulating the activity of key enzymes, indicating their relevance in biochemical and medicinal chemistry research.
DNA Methyltransferase (DNMT) Inhibition
DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, a key epigenetic modification. Aberrant DNA methylation is often associated with diseases like cancer.
Inhibition of DNMTs: Some benzamide (B126) derivatives have been identified as inhibitors of DNMTs. By inhibiting these enzymes, these compounds can potentially reverse abnormal hypermethylation and reactivate silenced tumor suppressor genes. nih.gov
Mechanism of Action: Non-nucleoside analogue inhibitors, a class that can include benzamide derivatives, may reduce the affinity of DNMT1 for DNA and its cofactor, S-adenosyl-methionine, leading to decreased DNA methylation. nih.gov
Potential Anticancer Properties: The ability of certain this compound analogs to inhibit DNMTs suggests their potential as anticancer agents. Research has shown effects on gene expression and metabolism in cancer cell lines.
Glucokinase Activation
Glucokinase (GK) is a crucial enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. tandfonline.com
Allosteric Activation: Benzamide derivatives have been a major focus in the development of allosteric glucokinase activators (GKAs). researchgate.net These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that increases its activity. tandfonline.com
Structure-Activity Relationships: Studies on N-benzothiazol-2-yl benzamide derivatives have shown that substitutions on the phenyl rings can significantly impact their GK activation potential. tandfonline.com For instance, certain substitutions can lead to enhanced hydrogen bond interactions with key residues like Arg63, which is essential for GK activity. tandfonline.com
Therapeutic Potential: The development of potent and selective GKAs from the benzamide class is an active area of research for creating new treatments for type 2 diabetes. evitachem.com
Interaction with Biological Systems (General)
The interaction of this compound and related compounds with biological systems is a broad area of study, driven by their potential as bioactive molecules.
Enzyme Inhibition: Beyond DNMTs, the benzamide scaffold can be adapted to inhibit other enzymes. The specific molecular interactions are determined by the substituents on the benzamide core. evitachem.com
Protein Binding: Understanding how these compounds bind to proteins is crucial for elucidating their mechanisms of action and potential off-target effects. smolecule.com
Structural Modifications for Bioactivity: The introduction of different functional groups to the this compound structure can significantly alter its biological activity. For example, adding a trifluoromethyl group can enhance metabolic stability and bioactivity. smolecule.com The methyl group on the phenyl ring can enhance lipophilicity, which may influence how the compound interacts with and crosses biological membranes. evitachem.comvulcanchem.com
Use as Building Blocks in Complex Molecule Synthesis
This compound serves as a versatile building block in organic synthesis due to its structural features, which include a stable benzamide core and reactive sites amenable to further functionalization.
The scaffold of this compound is a key component in the synthesis of various pharmaceutical intermediates. The compound, also known as 4'-methylbenzanilide, is utilized as a reactant in the preparation of 2-arylbenzoxazoles. lookchem.com These benzoxazoles are critical intermediates for synthesizing a range of pharmaceutical compounds, leveraging the benzanilide (B160483) structure's capacity for copper-catalyzed intramolecular oxidative C-O coupling to form biologically active molecules. lookchem.com
Derivatives of this compound are also widely investigated as intermediates. For instance, 4-(allyloxy)-N-(4-methylphenyl)benzamide is studied as a potential precursor for new therapeutic agents. evitachem.com Similarly, halogenated versions like 3-bromo-N-(4-methylphenyl)benzamide are classified as important pharmaceutical intermediates for research and development. synhet.com More complex structures, such as 2-hydroxy-4-methyl-N-(4-methylphenyl)benzamide and N-(4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)benzamide, are considered critical intermediates for active pharmaceutical ingredients (APIs), highlighting the adaptability of the core benzamide structure in drug discovery pipelines. pharmaffiliates.commolcore.com
In the realm of materials science, derivatives of this compound are explored for their potential in creating new polymers. The functional groups of these compounds can be modified to impart specific properties to materials. For example, 4-(allyloxy)-N-(4-methylphenyl)benzamide is being researched for the development of novel materials, such as specialized coatings or polymers, that require distinct chemical functionalities. evitachem.com The broader class of N-arylbenzamides, including structures like N-(4-Chlorophenyl)-2-methylbenzamide, is relevant to the field of polymer chemistry, indicating the utility of this compound family in creating new macromolecules. researchgate.net
Pharmaceutical Intermediate Synthesis
Melanin Affinity and Melanoma Imaging Probes (Benzamide Derivatives)
A significant area of research for benzamide derivatives is their application in medical diagnostics, particularly for melanoma. This is due to their inherent ability to bind to melanin, a pigment that is highly expressed in most melanoma cells. mdpi.comnih.gov This specific affinity allows for the targeted delivery of imaging agents to melanoma tissues. mdpi.com The benzamide structure serves as a foundational scaffold for developing probes that can detect pigmented malignant melanoma with high sensitivity and specificity. mdpi.comnih.gov This approach is considered advantageous for identifying small metastatic lesions that may be missed by standard imaging techniques. nih.gov
The melanin-binding property of benzamides has been effectively harnessed to create radiolabeled probes for Positron Emission Tomography (PET) imaging. koreascience.kr By attaching a positron-emitting radionuclide to a benzamide derivative, researchers have developed tracers that accumulate in melanoma tumors, allowing for their visualization. mdpi.com
Numerous radiolabeled benzamide analogues have been synthesized and evaluated for this purpose. These probes are designed to have favorable pharmacokinetic properties, such as rapid clearance from non-target tissues and high, persistent uptake in tumors, leading to excellent image contrast. mdpi.com Examples include derivatives labeled with fluorine-18 (B77423) (¹⁸F), carbon-11 (B1219553) (¹¹C), and gallium-68 (B1239309) (⁶⁸Ga). mdpi.comnih.govplos.org The development of these tracers is a critical area of research aimed at improving the early detection and staging of malignant melanoma. koreascience.krnih.gov
Interactive Data Table: Radiolabeled Benzamide Derivatives for Melanoma PET Imaging
| Radiotracer | Radionuclide | Key Findings | Reference(s) |
| ¹⁸F-FBZA | Fluorine-18 | Synthesized for melanin-targeted imaging; showed significant accumulation in melanoma metastases. | nih.gov |
| 4-¹¹C-MBZA | Carbon-11 | Displayed favorable properties with low uptake in normal tissue and rapid, persistent tumor accumulation. | mdpi.com |
| ¹⁸F-MEL050 | Fluorine-18 | Used as a PET tracer for pigmented melanoma in experimental models. | mdpi.comnih.gov |
| Al-¹⁸F-NOTA-BZA | Fluorine-18 | Showed rapid clearance from normal tissues and high tumor uptake in mouse models. | mdpi.com |
| ⁶⁸Ga-MI-0202C1 | Gallium-68 | Successfully visualized melanoma xenografts, demonstrating potential as a diagnostic PET tracer. | plos.org |
| Other ¹⁸F Probes | Fluorine-18 | Includes ¹⁸F-FPBZA, ¹⁸F-DAFBA, ¹⁸F-5-FPN, ¹⁸F-FITM, and ¹⁸F-ICF01006, which may offer improved performance over standard methods. | nih.gov |
Novel Research Avenues for Benzamide Derivatives
The structural versatility of the benzamide scaffold continues to inspire new research directions for treating a variety of diseases, particularly cancer.
Scientists are designing and synthesizing novel benzamide derivatives to target specific biological pathways. One promising strategy involves developing benzamides as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair in cancer cells. researchgate.net Other research has focused on creating benzamide derivatives that act as tubulin polymerization inhibitors, which can disrupt cell division in tumors. researchgate.net
Recent studies have explored new benzamide compounds for their anticancer potential against specific malignancies. For example, derivatives have been designed to treat gastric cancer by inducing oxidative stress and apoptosis in cancer cells. nih.gov Other novel series, such as (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides, are being evaluated as potential treatments for multiple myeloma. bohrium.com Furthermore, researchers have discovered N-(anthracen-9-ylmethyl) benzamide derivatives that act as inhibitors of the ZNF207 protein, showing promise for treating glioma. acs.org In a different therapeutic area, quinazoline-based benzamide derivatives are being investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), suggesting potential applications in treating obesity. researchgate.net
Interactive Data Table: Novel Research Applications of Benzamide Derivatives
| Research Area | Target/Mechanism | Derivative Class | Potential Application | Reference(s) |
| Oncology | PARP-1 Inhibition | Benzamidophenyl scaffolds | Anticancer agents | researchgate.net |
| Oncology | Tubulin Polymerization Inhibition | N-benzylbenzamide derivatives | Anti-vascular agents in cancer | researchgate.net |
| Oncology | ROS-mediated Apoptosis | Novel benzamide derivatives | Gastric Cancer | nih.gov |
| Oncology | Cell Cycle Arrest (G0/G1) | (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides | Multiple Myeloma | bohrium.com |
| Oncology | ZNF207 Inhibition | N-(Anthracen-9-ylmethyl) Benzamides | Glioma | acs.org |
| Metabolic Disease | MCHR1 Antagonism | Quinazoline derivatives | Anti-obesity agents | researchgate.net |
Methodological Considerations in N 4 Methylphenyl Benzamide Research
Purity Assessment Techniques
Ensuring the purity of a synthesized compound is a critical first step in any chemical research. For N-(4-Methylphenyl)benzamide, two primary techniques are routinely employed: melting point determination and thin-layer chromatography.
The melting point of a crystalline solid is a fundamental physical property that serves as a reliable indicator of its purity. A pure substance will melt over a narrow temperature range, while impurities tend to broaden and depress this range. The melting point of this compound is consistently reported in the literature, providing a benchmark for researchers to verify the purity of their synthesized samples. The determination is typically carried out using a calibrated melting point apparatus.
Several studies have reported the melting point of this compound, with slight variations that may be attributed to different experimental conditions or minor impurities.
Reported Melting Points for this compound
| Reported Melting Point (°C) | Source |
|---|---|
| 158 | azom.com |
| 157 | youtube.com |
| 153-155 | shimadzu.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. In the context of this compound research, TLC is employed to identify the presence of any starting materials or by-products in the final product.
The process involves spotting a small amount of the compound dissolved in a suitable solvent onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary phase. This separation allows for a qualitative assessment of purity. While specific solvent systems for the TLC analysis of this compound are not always detailed in the literature, mixtures of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) are commonly used for similar aromatic amides. scienceijsar.compelletpressdiesets.com The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes.
Melting Point Determination
Crystallization Techniques for Single Crystal Growth
The growth of high-quality single crystals is a prerequisite for definitive structural elucidation by X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.
The slow evaporation solution technique is a widely used and effective method for growing single crystals of organic compounds, including this compound. This method involves dissolving the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is crucial; it should be one in which the compound is moderately soluble and from which it can crystallize well.
The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of several days or even weeks. As the solvent evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystal nucleation and growth. The slow rate of evaporation is key to obtaining large, well-formed crystals suitable for X-ray diffraction analysis. For aromatic amides, common solvents for this technique include ethanol, methanol, and mixtures containing dichloromethane (B109758) or ethyl acetate.
Sample Preparation for Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural characterization of molecules. Proper sample preparation is essential to obtain high-quality spectra that can be accurately interpreted.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For solid samples like this compound, the potassium bromide (KBr) pellet method is a common sample preparation technique. shimadzu.com This method relies on the fact that alkali halides, such as spectroscopic grade KBr, are transparent in the mid-infrared region. azom.com
The preparation of a KBr pellet involves grinding a small amount of the solid sample (typically 1-2 mg) with a larger amount of dry KBr powder (around 100-200 mg). shimadzu.com The grinding is performed in an agate mortar to ensure a fine, homogeneous mixture. This mixture is then transferred to a pellet-forming die and compressed under high pressure (several tons) to form a thin, transparent or translucent pellet. azom.com The pellet is then placed in the sample holder of an IR spectrometer for analysis. It is crucial to use dry KBr and to minimize the sample's exposure to moisture, as water absorbs in the infrared region and can interfere with the spectrum. azom.com
Deuterated Solvents for NMR Spectroscopy
In the structural characterization of this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique. The choice of a deuterated solvent is critical as it must dissolve the compound without producing interfering signals in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra.
For many benzamide (B126) derivatives, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a commonly used solvent. nih.govacs.org Its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peaks make it a suitable choice. For instance, in the analysis of various N-(substituted phenyl)-2-chloroacetamides, including the N-(4-methylphenyl) derivative, DMSO-d₆ was employed to record both ¹H and ¹³C NMR spectra. nih.gov Similarly, the characterization of novel amino-substituted benzamides utilized DMSO-d₆ at 298 K. acs.org
Another frequently used solvent is deuterated chloroform (B151607) (CDCl₃). researchgate.netrsc.org It is particularly useful for compounds that are highly soluble in chlorinated solvents. Research on N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives and N-(4-methylphenyl)-2-iodobenzamide involved the use of CDCl₃ for NMR analysis. rsc.orgscienceopen.com
The selection between these solvents often depends on the specific solubility of the synthesized compound and the desired temperature for the experiment. The chemical shifts observed in the resulting spectra are always reported relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). nih.govrsc.org
Computational Software and Force Fields
Computational chemistry plays a significant role in understanding the structural and electronic properties of this compound and related compounds. Density Functional Theory (DFT) is a widely used computational method for these investigations. ajol.info Software packages implementing DFT, such as those at the B3LYP/6-311G(d) level of theory, are employed to calculate properties like Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps. ajol.info These calculations provide insights into the molecule's reactivity and electronic characteristics.
In the context of molecular dynamics simulations, which are used to study the dynamic behavior of molecules, force fields are essential. Force fields are a set of parameters that describe the potential energy of a system of atoms. researchgate.net For organic molecules like this compound, common force fields include AMBER, CHARMM, and GROMOS. researchgate.net These force fields are collections of parameters for different atom types and are continuously being developed and refined. researchgate.netacs.orgchemrxiv.org The choice of a specific force field, such as the Open Force Field (OpenFF) or AMBER, depends on the system being studied and the compatibility with the chosen simulation software. researchgate.netchemrxiv.org For instance, the AnteChamber PYthon Parser interfacE (ACPYPE) can be used to generate topologies for these force fields. niscpr.res.in
Data Analysis and Interpretation for Crystallographic Studies
SHELXT and SHELXL Refinement
The determination of the crystal structure of this compound and its derivatives from X-ray diffraction data relies heavily on specialized software. The SHELX suite of programs is a standard in the field of crystallography. ajol.infonih.gov
The process typically begins with solving the phase problem to obtain an initial structural model. The program SHELXT is often used for this purpose, employing intrinsic phasing methods to determine the initial positions of the atoms. ajol.info
Once an initial model is obtained, the structure is refined using SHELXL . ajol.infonih.gov This program refines the structural model against the experimental diffraction data through a least-squares minimization process, typically against F². ajol.info During refinement, various parameters are adjusted, including atomic coordinates, displacement parameters, and site occupancy factors, to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2). nih.goviucr.orgresearchgate.net
Displacement Parameters and Hydrogen Atom Treatment
In crystallographic refinement, anisotropic displacement parameters (ADPs) are used to model the thermal motion of non-hydrogen atoms. ajol.inforesearchgate.net This means that the vibration of each atom is described by an ellipsoid rather than a simple sphere, accounting for the directional dependence of its movement. The displacement ellipsoids are often depicted in molecular graphics at a certain probability level, such as 30% or 50%, to visualize the atomic motion. ajol.inforesearchgate.net
The treatment of hydrogen atoms requires special consideration because they scatter X-rays weakly. While sometimes their positions can be located in the difference Fourier map, it is more common to place them in geometrically calculated positions. iucr.orgresearchgate.net They are then typically refined using a "riding model," where their positions are geometrically dependent on the parent carbon or nitrogen atom. nih.govresearchgate.net The isotropic displacement parameters (Uiso) for hydrogen atoms are usually set to a multiple of the equivalent isotropic displacement parameter (Ueq) of the atom to which they are attached (e.g., 1.2 times for aromatic and N-H hydrogens, and 1.5 times for methyl hydrogens). nih.govresearchgate.net In some cases, the position of an amide hydrogen may be refined independently. nih.gov
Below is a table summarizing key refinement parameters for a related compound, 4-Methyl-N-(4-methylphenyl)benzamide. nih.gov
| Parameter | Value |
| Refinement method | Full-matrix least-squares on F² |
| R[F² > 2σ(F²)] | 0.037 |
| wR(F²) | 0.103 |
| Goodness-of-fit (S) | 0.99 |
| Reflections | 1235 |
| Parameters | 154 |
| Restraints | 59 |
| Hydrogen atom treatment | Mixture of independent and constrained refinement |
| Data for 4-Methyl-N-(4-methylphenyl)benzamide. nih.gov |
This table showcases typical values encountered during the crystallographic refinement of such compounds, reflecting a well-refined structure.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-Methylphenyl)benzamide, and what critical steps ensure high yield and purity?
- Methodological Answer : this compound is typically synthesized via a coupling reaction between 4-methylaniline and benzoyl chloride derivatives. Critical steps include:
- Activation of the carbonyl group : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation at low temperatures (−50°C) to minimize side reactions .
- Purification : Column chromatography (e.g., chloroform/methanol eluent) and crystallization (e.g., dimethyl ether) are essential to isolate the product with >95% purity .
- Validation : Confirm structure via NMR, IR, and mass spectrometry .
Q. Which crystallographic tools are recommended for resolving the molecular structure of this compound?
- Methodological Answer :
- Data collection : Use a Bruker APEXII CCD X-ray diffractometer with MoKα radiation (λ = 0.71073 Å) to collect intensity data .
- Structure solution : Employ SHELXS or SHELXD for phase determination and SHELXL for refinement, achieving R values < 0.05 for high confidence .
- Visualization : ORTEP-3 or WinGX can generate thermal ellipsoid diagrams and analyze intermolecular interactions (e.g., C—H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., unexpected bond angles or R-factor discrepancies) for this compound?
- Methodological Answer :
- Validation : Cross-check refined coordinates using PLATON or Mercury to detect twinning or disorder. For example, a dihedral angle deviation of 16.28° vs. expected planar geometry may indicate conformational flexibility .
- Data reprocessing : Re-examine absorption corrections (e.g., SADABS) and refine H-atom parameters with constrained or isotropic models .
- Alternative methods : Validate using spectroscopic data (e.g., NOESY for spatial proximity) or computational geometry optimization (DFT) .
Q. What strategies optimize the biological activity of this compound derivatives in anticancer studies?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para-position to enhance metabolic stability and lipophilicity .
- Bioassays : Test cytotoxicity against cancer cell lines (e.g., renal adenocarcinoma 769-P) using MTT assays. For example, benzamide derivatives with 4-methylphenyl groups showed G1-phase cell cycle arrest and dose-dependent apoptosis .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like MMP-9 or NF-κB .
Q. How do solvent polarity and pH influence the fluorescence properties of this compound complexes?
- Methodological Answer :
- pH titration : Measure fluorescence intensity across pH 2.7–10.1 (using 0.1 M HCl/NaOH). Protonation of the amide group at acidic pH quenches fluorescence, while deprotonation enhances it .
- Solvent screening : Compare quantum yields in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Polar solvents stabilize excited states, increasing emission intensity .
- Metal ion sensing : Test interactions with Pb²⁺ or Cu²⁺; fluorescence quenching indicates complex formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
